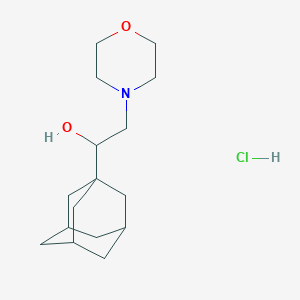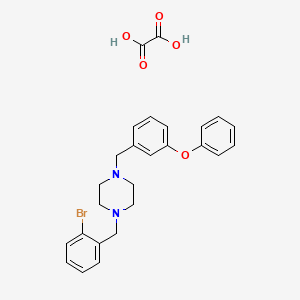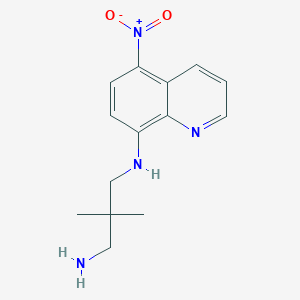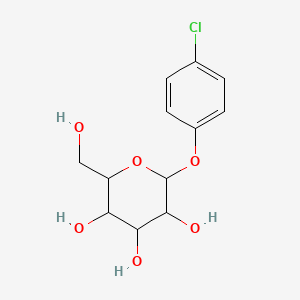
1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride, also known as Memantine hydrochloride, is a medication used in the treatment of Alzheimer's disease. It is an N-methyl-D-aspartate (NMDA) receptor antagonist that helps to regulate the activity of glutamate, a neurotransmitter in the brain.
Mécanisme D'action
1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride works by blocking the activity of the NMDA receptor, which is involved in the regulation of glutamate in the brain. Glutamate is a neurotransmitter that is essential for learning and memory, but excess levels can lead to neuronal damage. By blocking the NMDA receptor, 1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride helps to regulate the activity of glutamate and protect against neuronal damage.
Biochemical and Physiological Effects
1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been shown to reduce the levels of inflammatory cytokines, which can contribute to neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride in lab experiments is that it has a well-established mechanism of action and has been extensively studied. This makes it a useful tool for studying the role of glutamate and the NMDA receptor in neurological disorders. However, one of the limitations is that it can be difficult to obtain pure 1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride, which can affect the accuracy of experimental results.
Orientations Futures
There are a number of future directions for research on 1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride. One area of interest is the potential use of 1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride in combination with other drugs for the treatment of neurological disorders. Another area of interest is the development of new synthesis methods for 1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride that are more efficient and environmentally friendly. Finally, there is also interest in studying the long-term effects of 1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride on cognitive function and neuronal health.
Méthodes De Synthèse
1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride is synthesized by reacting 1-adamantanamine with ethylene oxide in the presence of a catalyst to produce 1-(1-adamantyl)ethanol. The resulting product is then reacted with morpholine to produce 1-(1-adamantyl)-2-(4-morpholinyl)ethanol. Finally, the product is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Applications De Recherche Scientifique
1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to improve cognitive function and delay the progression of the disease in some patients. In addition, it has also been studied for its potential use in other neurological disorders, such as Parkinson's disease and multiple sclerosis.
Propriétés
IUPAC Name |
1-(1-adamantyl)-2-morpholin-4-ylethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.ClH/c18-15(11-17-1-3-19-4-2-17)16-8-12-5-13(9-16)7-14(6-12)10-16;/h12-15,18H,1-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXRJBVOCXAZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C23CC4CC(C2)CC(C4)C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)-2-morpholin-4-ylethanol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4926142.png)
![(2-oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-methyl-1,2,5-oxadiazol-3-yl)methanone]](/img/structure/B4926146.png)
![8-[3-(2-isopropoxyphenoxy)propoxy]quinoline](/img/structure/B4926147.png)

![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B4926162.png)

![4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine](/img/structure/B4926171.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B4926179.png)


![4-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4926206.png)

![2-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbonyl)phenyl butylcarbamate](/img/structure/B4926230.png)